(1Z)-5-(2-{4-[2-(dimethylamino)ethoxy]phenyl}-5-pyridin-4-yl-1H-imidazol-4-yl)-2,3-dihydro-1H-inden-1-one oxime
Beschreibung
The compound, also designated as SB-590885 or GSK 2118436 (CAS: 405554-55-4), is a synthetic oxime derivative with a complex heterocyclic framework. Its molecular formula is C₂₇H₂₆N₄O₂, and it features a 2,3-dihydroinden-1-one core linked to a substituted imidazole ring bearing a pyridinyl group and a dimethylaminoethoxy phenyl moiety . This compound has been investigated in preclinical studies for its kinase inhibitory activity, particularly targeting oncogenic signaling pathways .
Eigenschaften
IUPAC Name |
(NZ)-N-[5-[2-[4-[2-(dimethylamino)ethoxy]phenyl]-5-pyridin-4-yl-1H-imidazol-4-yl]-2,3-dihydroinden-1-ylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O2/c1-32(2)15-16-34-22-7-3-19(4-8-22)27-29-25(18-11-13-28-14-12-18)26(30-27)21-5-9-23-20(17-21)6-10-24(23)31-33/h3-5,7-9,11-14,17,33H,6,10,15-16H2,1-2H3,(H,29,30)/b31-24- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSAQOINCGAULQ-QLTSDVKISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=NC=C3)C4=CC5=C(C=C4)C(=NO)CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCOC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=NC=C3)C4=CC5=C(C=C4)/C(=N\O)/CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound (1Z)-5-(2-{4-[2-(dimethylamino)ethoxy]phenyl}-5-pyridin-4-yl-1H-imidazol-4-yl)-2,3-dihydro-1H-inden-1-one oxime is a complex organic molecule characterized by a diverse array of functional groups. Its structure suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The molecular formula for this compound is , with a molecular weight of approximately 467.56 g/mol. The presence of multiple heterocycles, including pyridine and imidazole rings, along with an oxime functional group, enhances its potential for biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C28H29N5O2 |
| Molecular Weight | 467.56 g/mol |
| CAS Number | 405554-85-0 |
| LogP | 5.0428 |
Predicted Biological Activities
Based on computational predictions and structural analysis, the compound is anticipated to exhibit various biological activities:
- Antimicrobial Activity : The presence of the dimethylamino ethoxy group may enhance membrane permeability, potentially leading to increased antimicrobial efficacy against bacterial strains such as Escherichia coli and Staphylococcus aureus.
- Anticancer Properties : The structural components suggest that the compound may inhibit key enzymes involved in cancer cell proliferation. Preliminary studies indicate potential activity against lung cancer cell lines, particularly those expressing mutant forms of the epidermal growth factor receptor (EGFR) .
- Cytotoxic Effects : In vitro studies have shown that compounds with similar structural motifs can induce apoptosis in various cancer cell lines, suggesting that this compound may have similar effects .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The imidazole ring is known to interact with metal ions in enzyme active sites, potentially inhibiting enzymes critical for cellular metabolism.
- Receptor Modulation : The compound may act as a ligand for various receptors involved in cell signaling pathways related to growth and proliferation.
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of similar compounds targeting EGFR mutations. Compounds with structural similarities exhibited IC50 values in the nanomolar range against H1975 lung cancer cells (EGFR L858R/T790M), indicating significant potency . This suggests that our compound may also possess similar inhibitory effects.
Case Study 2: Antimicrobial Efficacy
Research on related compounds demonstrated effective antimicrobial activity against Bacillus subtilis and Pseudomonas fluorescens. The minimum inhibitory concentration (MIC) values were recorded at 6.25 μg/ml for potent derivatives, indicating that modifications in the side chains can enhance activity against gram-positive and gram-negative bacteria .
Wissenschaftliche Forschungsanwendungen
Structural Characteristics
The molecular formula of the compound is with a molecular weight of approximately 467.56 g/mol. The structure includes:
- An indene moiety
- An oxime functional group
- A dimethylamino ethoxy substituent
- Pyridine and imidazole rings
These features suggest significant versatility in biological interactions and potential therapeutic applications.
Anticancer Activity
Research indicates that the compound may exhibit anticancer properties. Computational predictions using tools like PASS (Prediction of Activity Spectra for Substances) suggest interactions with various targets involved in cancer pathways. The presence of the imidazole and pyridine rings may enhance its ability to bind to key proteins involved in tumor growth regulation.
Neurological Applications
The structural components of this compound imply potential applications in neurology. The dimethylamino group is often associated with increased lipophilicity, which may facilitate blood-brain barrier penetration. This characteristic could make it a candidate for treating neurological disorders such as depression or anxiety .
Antimicrobial Properties
The diverse functional groups present in the compound may also confer antimicrobial properties. Studies have shown that similar compounds with imidazole and oxime functionalities can exhibit antibacterial and antifungal activities, suggesting that this compound might possess similar effects.
Interaction Studies
Understanding how this compound interacts with biological systems is crucial for its development as a therapeutic agent. Interaction studies focus on:
Vergleich Mit ähnlichen Verbindungen
Table 1: Comparative Analysis of Key Compounds
Key Observations:
Structural Divergence: The target compound (SB-590885) utilizes an imidazole core, distinguishing it from GDC-0879 (pyrazole) and YM-359445 (quinoline-indole hybrid). The imidazole ring may enhance binding affinity to kinase ATP pockets due to its planar geometry and nitrogen lone pairs . Substituents such as the dimethylaminoethoxy group in SB-590885 improve solubility and cellular permeability compared to the hydroxyethyl group in GDC-0879 .
Pharmacological Implications: SB-590885 and GDC-0879 share oxime moieties, which are associated with selective kinase inhibition. However, SB-590885’s dimethylaminoethoxy phenyl group may confer specificity for distinct kinase isoforms (e.g., BRAF V600E mutants) . Imazamox, an imidazolinone herbicide, highlights the structural versatility of imidazole derivatives but lacks therapeutic relevance due to its divergent functional groups .
In contrast, GDC-0879 (407.45 g/mol) aligns more closely with conventional drug-like properties .
Research Findings and Mechanistic Insights
- Anticancer Activity: SB-590885 has demonstrated potent inhibition of BRAF kinases, with IC₅₀ values in the low nanomolar range in melanoma cell lines. Its selectivity over wild-type BRAF is attributed to the dimethylaminoethoxy group’s steric and electronic effects .
- Comparative Efficacy : In head-to-head studies, SB-590885 showed superior pharmacokinetic retention in tumor tissues compared to GDC-0879 , likely due to its enhanced solubility .
Vorbereitungsmethoden
Preparation of 4-(Pyridin-4-yl)-1H-imidazole
The imidazole ring is constructed via a palladium-catalyzed cross-coupling between 4-iodo-1H-imidazole and pyridin-4-ylboronic acid (Method B in):
Procedure :
Introduction of 4-[2-(Dimethylamino)ethoxy]phenyl Group
The C2 position is functionalized via Suzuki coupling with 4-[2-(dimethylamino)ethoxy]phenylboronic acid:
Optimized Parameters :
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Solvent : DMF/H₂O (3:1).
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Base : K₂CO₃ (3.0 equiv).
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Temperature : 80°C, 12 h.
Indenone Scaffold Preparation
Synthesis of 5-Bromo-2,3-dihydro-1H-inden-1-one
Bromination of 2,3-dihydro-1H-inden-1-one using N-bromosuccinimide (NBS) in acetic acid at 60°C for 6 h provides the 5-bromo derivative in 88% yield.
Functionalization at C5 via Cross-Coupling
The brominated indenone undergoes Suzuki-Miyaura coupling with the preformed imidazole boronate ester:
Conditions :
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Catalyst : Pd(PPh₃)₄ (3 mol%).
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Ligand : XPhos (6 mol%).
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Solvent : 1,4-Dioxane/H₂O (4:1).
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Temperature : 100°C, 18 h.
Oxime Formation
Hydroxylamine Conjugation
The ketone group at C1 of the indenone is converted to an oxime using hydroxylamine hydrochloride under basic conditions:
Procedure :
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Reactants : Indenone (1.0 equiv), NH₂OH·HCl (1.2 equiv), pyridine (2.0 equiv).
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Solvent : Ethanol/H₂O (3:1).
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Temperature : 50°C, 20 min.
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by proton transfer and dehydration. Grinding methods reported in enhance reaction efficiency by minimizing solvent use (93% yield in 2 min).
Final Functionalization and Purification
Chromatographic Purification
Final purification employs reversed-phase HPLC (C18 column) with a gradient of acetonitrile/water (0.1% TFA):
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Retention Time : 12.8 min.
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Purity : >99% (UV detection at 254 nm).
Comparative Analysis of Synthetic Routes
Key Observations :
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Microwave-assisted coupling (Method B) reduces reaction time by 75% compared to conventional heating.
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Grinding techniques (Method C) eliminate solvent use but require precise stoichiometric control.
Challenges and Optimization Strategies
Regioselectivity in Imidazole Functionalization
Competing C4/C5 substitution in the imidazole ring is mitigated by:
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer: Synthesis optimization requires systematic parameter adjustments. For example, demonstrates the use of potassium carbonate and sodium methoxide in methanol under reflux to achieve 75% yield for a structurally related benzimidazole derivative. Key steps include:
- Solvent selection (methanol or ethyl acetate for solubility and stability).
- Catalyst optimization (e.g., anhydrous magnesium chloride to enhance reaction efficiency).
- Reaction time/temperature control (reflux at 80°C for 2 hours followed by cooling to 0°C for crystallization).
Purity can be improved via recrystallization in ethyl acetate/water mixtures, as described in .
Q. What spectroscopic techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer:
- IR Spectroscopy identifies functional groups (e.g., oxime N–O stretch at ~1630 cm⁻¹ and imidazole C=N at ~1600 cm⁻¹) .
- NMR Spectroscopy (¹H and ¹³C) confirms substituent positions. For example, pyridinyl protons appear as doublets at δ 8.5–9.0 ppm, while dimethylamino groups show singlets at δ 2.2–2.5 ppm .
- X-ray crystallography (if crystals are obtainable) provides absolute configuration validation, as seen in for a related imidazole derivative .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound with kinase targets?
- Methodological Answer:
- Molecular docking (e.g., AutoDock Vina or Schrödinger Suite) models interactions between the compound’s oxime and imidazole groups with kinase ATP-binding pockets. illustrates docking poses for similar triazole-thiazole hybrids, highlighting hydrogen bonds with catalytic lysine residues .
- MD simulations (GROMACS/AMBER) assess binding stability over 100 ns trajectories, analyzing RMSD and binding free energy (MM-PBSA) .
- Validate predictions with in vitro kinase assays (e.g., ADP-Glo™ for IC₅₀ determination) .
Q. How can researchers resolve contradictions in biological activity data across kinase inhibition assays?
- Methodological Answer: Discrepancies may arise from assay conditions or kinase isoform specificity.
- Control experiments : Compare activity under uniform ATP concentrations (e.g., 10 µM ATP for competitive inhibition assays).
- Enzyme source standardization : Use recombinant kinases (e.g., BRAF V600E mutant vs. wild-type) to isolate isoform effects, as suggested by ’s reference to SB590885 (a BRAF inhibitor) .
- Statistical analysis : Apply ANOVA to differentiate assay variability (p < 0.05) from true biological differences .
Q. What strategies are effective for analyzing the compound’s stability under physiological conditions?
- Methodological Answer:
- HPLC-MS stability assays : Incubate the compound in PBS (pH 7.4) at 37°C, sampling at 0, 6, 12, and 24 hours. Monitor degradation products (e.g., oxime hydrolysis to ketone) via retention time shifts and m/z ratios .
- Cyclic voltammetry evaluates redox stability, particularly for the dimethylaminoethoxy group, which may undergo oxidative demethylation .
Data Interpretation and Validation
Q. How should researchers interpret conflicting cytotoxicity data between in vitro and ex vivo models?
- Methodological Answer:
- In vitro vs. ex vivo metabolism : Test the compound in hepatocyte microsomes to assess metabolic conversion (e.g., CYP3A4-mediated oxidation). notes that some imidazole derivatives are recommended for in vitro use due to instability in vivo .
- 3D spheroid vs. 2D monolayer assays : Compare IC₅₀ values in both systems; higher resistance in 3D models may indicate poor tissue penetration .
Structural and Mechanistic Insights
Q. What crystallographic techniques elucidate the compound’s conformation in solid-state vs. solution?
- Methodological Answer:
- Single-crystal X-ray diffraction () confirms the (1Z)-oxime configuration and dihedral angles between the indenone and imidazole rings .
- NOESY NMR in DMSO-d₆ detects proximity between pyridinyl protons and the oxime group, validating solution-phase conformation .
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